2,3,6-Tribromo-4-methylphenol
Overview
Description
2,3,6-Tribromo-4-methylphenol is a hydroxytoluene . It is an active compound .
Synthesis Analysis
Bromo 4 methylphenol was synthesized from 4 methylphenol by esterification, bromination and hydrolysis, and the yield was 85.6%. The product was characterized by IR and 1H NMR spectroscopy .Molecular Structure Analysis
The molecular formula of this compound is C7H5Br3O . The molecular weight is 344.83 g/mol . The IUPAC name is this compound . The InChI is InChI=1S/C7H5Br3O/c1-3-2-4 (8)7 (11)6 (10)5 (3)9/h2,11H,1H3 . The Canonical SMILES is CC1=CC (=C (C (=C1Br)Br)O)Br .Chemical Reactions Analysis
The chemical reactions of this compound are not well documented in the literature. More research is needed to understand its chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well documented in the literature. More research is needed to understand its physical and chemical properties .Scientific Research Applications
Radical-Scavenging Activity
2,3,6-Tribromo-4-methylphenol, a brominated phenol, has been isolated from marine red algae like Symphyocladia latiuscula. This compound, along with other similar bromophenols, has demonstrated significant radical-scavenging activity. These bromophenols are highly potent, with IC50 values ranging from 8.1 to 24.7 µM, compared to the known positive control butylated hydroxytoluene (BHT) with an IC50 of 81.8 µM (Duan, Li, & Wang, 2007).
Antibacterial Properties
Some derivatives of this compound have shown inhibitory activity against Staphylococcus aureus. Specifically, 2,3,6-Tribromo-4,5-dihydroxybenzyl ethyl ether and its analogs were tested for antibacterial properties and showed significant inhibitory effects (Xu, Song, Fan, Fang, & Shi, 2009).
Anti-Diabetic Potential
Several studies have focused on the anti-diabetic potential of 2,3,6-Tribromo-4,5-dihydroxybenzyl derivatives from marine algae like Symphyocladia latiuscula. These compounds inhibit tyrosine phosphatase 1B (PTP1B) and α-glucosidase, enzymes involved in diabetes management. They have shown potential as novel anti-diabetic drugs due to their ability to enhance insulin sensitivity and glucose uptake (Paudel, Seong, Park, Jung, & Choi, 2019).
Aldose Reductase Inhibitory Effects
In the context of aldose reductase inhibition, which is significant in managing diabetic complications, this compound derivatives have shown considerable effectiveness. This activity is crucial in thedevelopment of therapeutic strategies for diabetic complications (Wang, Okada, Shi, Wang, & Okuyama, 2005).
Carbonic Anhydrase Inhibitory Properties
Bromophenols, including those related to this compound, have been studied for their carbonic anhydrase inhibitory properties. This enzyme is significant in various physiological processes and these compounds, therefore, have potential therapeutic implications in conditions like glaucoma, epilepsy, and osteoporosis (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).
Antioxidant Activity
A number of bromophenols, including derivatives of this compound, isolated from marine algae, have shown potent antioxidant activities. These properties are evaluated in various biochemical and cellular assays, indicating their potential in oxidative stress management (Olsen, Hansen, Isaksson, & Andersen, 2013).
Potential in Molecular Imprinting Technology
Molecularly imprinted technology has utilized 2,4,6-Tribromophenol, a structurally related compound, to create novel electrochemical sensors. These sensors show excellent selective recognition ability and potential for detecting tribromophenol in various environments (Ma, Wu, Huang, Wu, Xiang, & Chen, 2015).
Antifouling Activity
In marine environments, certain bromophenols derived from sponges, including those structurally related to this compound, exhibit significant antifouling activity. This property is crucial in preventing the undesirable accumulation of organisms on submerged surfaces, suggesting potential applications in marine coatings and environmental management (Ortlepp, Pedpradap, Dobretsov, & Proksch, 2008).
Mechanism of Action
Target of Action
It’s worth noting that bromophenols, a class of compounds to which 2,3,6-tribromo-4-methylphenol belongs, have been reported to exhibit various biological activities .
Mode of Action
It is known that the compound can undergo rearrangement reactions under certain conditions . This suggests that it may interact with its targets through covalent bonding or other types of chemical interactions, leading to changes in the target molecules.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be permeable to the blood-brain barrier . It is also predicted to inhibit CYP1A2 and CYP2C9, which are important enzymes involved in drug metabolism .
Result of Action
Bromophenols have been reported to protect cells from oxidative damage , suggesting that this compound may have similar effects.
Action Environment
It is known that the compound should be stored at room temperature , suggesting that temperature may affect its stability. Additionally, it is classified as a hazardous material , indicating that its handling and disposal should be done in accordance with safety regulations to minimize environmental impact.
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
Biochemical Analysis
Biochemical Properties
2,3,6-Tribromo-4-methylphenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components. The interaction between this compound and matrix metalloproteinases can inhibit the activity of these enzymes, thereby affecting processes such as tissue remodeling and angiogenesis . Additionally, this compound has been reported to interact with antioxidant enzymes like superoxide dismutase, enhancing their activity and contributing to the reduction of oxidative stress .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In human umbilical vein endothelial cells, this compound inhibits angiogenesis by reducing cell migration, invasion, and tube formation . In lung cancer cells, this compound has been shown to reduce vasculogenic mimicry, a process where cancer cells form vessel-like structures . Furthermore, in keratinocytes, this compound protects against oxidative damage by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which enhances the expression of antioxidant proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of matrix metalloproteinases, which involves binding to the active site of these enzymes and preventing their catalytic activity . Additionally, this compound activates the Nrf2 pathway by inhibiting the interaction between Nrf2 and its inhibitor, Kelch-like epichlorohydrin-associated protein 1 (Keap1). This activation leads to the upregulation of antioxidant proteins such as heme oxygenase-1 and NAD(P)H quinone dehydrogenase 1 .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and high temperatures . Long-term studies have shown that this compound maintains its inhibitory effects on matrix metalloproteinases and its antioxidant properties over extended periods . The degradation products of this compound may exhibit different biochemical properties and cellular effects.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to inhibit angiogenesis and reduce oxidative stress without causing significant toxicity . At high doses, this compound can induce adverse effects such as liver toxicity and oxidative damage . The threshold for these toxic effects varies depending on the animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its interaction with enzymes responsible for its biotransformation. This compound undergoes phase I and phase II metabolism, where it is hydroxylated and conjugated with glucuronic acid or sulfate . These metabolic transformations enhance the solubility and excretion of this compound. Additionally, the compound can affect metabolic flux by modulating the activity of key enzymes involved in oxidative stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and can bind to intracellular proteins such as glutathione S-transferases . The distribution of this compound within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins . Additionally, this compound can be targeted to specific organelles such as the mitochondria and endoplasmic reticulum through post-translational modifications and targeting signals . These localizations enable the compound to exert its effects on cellular metabolism and oxidative stress responses.
Properties
IUPAC Name |
2,3,6-tribromo-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3O/c1-3-2-4(8)7(11)6(10)5(3)9/h2,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGDPJRWRYCBFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503983 | |
Record name | 2,3,6-Tribromo-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36776-51-9 | |
Record name | 2,3,6-Tribromo-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,3,6-tribromo-4-methylphenol synthesized according to the research?
A1: The research paper describes a novel synthesis of this compound through a rearrangement reaction. [] Specifically, 2,4,6-tribromo-4-methylcyclohexa-2,5-dienone undergoes rearrangement in the presence of trifluoromethanesulfonic acid to yield this compound. This highlights the potential of utilizing dienone rearrangements in acidic conditions for the synthesis of specific bromophenol isomers.
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